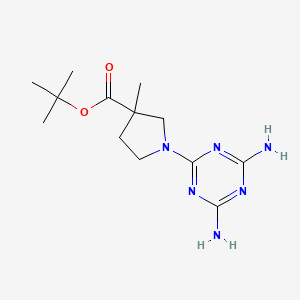
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is a chemical compound that is commonly used in scientific research. This compound is also known as CZC-24832 and is a type of pyrazole carboxamide. The compound has a molecular weight of 330.83 g/mol and a molecular formula of C16H20ClN3O.
Wirkmechanismus
The mechanism of action of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide have been studied in several in vitro and in vivo models. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide in lab experiments is its ability to inhibit the activity of GSK-3β. This makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research involving 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide. One potential direction is to further explore the therapeutic potential of this compound for the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in different cell types and concentrations. Finally, future studies could investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Synthesemethoden
The synthesis of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide involves several steps. The first step involves the synthesis of 3-chloropyridine-4-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-chloropyridine-4-carboxylate. The next step involves the reaction of ethyl 3-chloropyridine-4-carboxylate with 2,3-dimethylpyrazole to form 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide has been used in several scientific research studies. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-4-18(11-6-5-7-16-8-11)14(20)12-9-17-19(10(2)3)13(12)15/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMFYLNZUMDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=C(N(N=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)
![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)

![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)